molecular formula C14H11ClF3NO2S B2440856 2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone CAS No. 339276-94-7

2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone

Cat. No.: B2440856
CAS No.: 339276-94-7
M. Wt: 349.75
InChI Key: UZLYSOPICTVJKW-UHFFFAOYSA-N
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Description

“2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone” is a chemical compound . It is used in various applications and is available for purchase from chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, density, molecular formula, and molecular weight .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-[4-(trifluoromethyl)phenyl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c1-8-7-9(2)19-13(15)12(8)22(20,21)11-5-3-10(4-6-11)14(16,17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYSOPICTVJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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